molecular formula C13H16N2O3S B2372219 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1226459-71-7

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2372219
CAS RN: 1226459-71-7
M. Wt: 280.34
InChI Key: ABQZPMIBTKXILZ-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as HM-3, is a novel compound with potential applications in scientific research. This compound is a urea derivative that has shown promising results in various studies due to its unique chemical structure and properties.

Mechanism Of Action

The mechanism of action of 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and survival. 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has been shown to inhibit the activity of protein kinases, which play a key role in cell signaling and regulation. Additionally, 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death.
Biochemical and Physiological Effects:
1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and neuroprotective effects. 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea in lab experiments include its unique chemical structure and properties, its potential as a lead compound for drug development, and its ability to inhibit cancer cell proliferation and induce apoptosis. However, there are also limitations to using 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea in lab experiments, including its limited solubility in water and potential toxicity at high doses.

Future Directions

There are many potential future directions for research on 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, including the development of new drugs based on its chemical structure, further studies on its mechanism of action, and the exploration of its potential applications in other scientific research fields. Additionally, future research could focus on improving the solubility and bioavailability of 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea to enhance its efficacy and reduce potential toxicity. Overall, 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has shown great promise as a novel compound with potential applications in various scientific research fields.

Synthesis Methods

The synthesis of 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves the reaction of 5-methylfurfural with N,N-diethylthiocarbamoyl chloride to form 1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)thiocarbamate. This intermediate compound is then reacted with 2-bromoethylamine hydrobromide to form the final product, 1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea. The synthesis of 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.

Scientific Research Applications

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has shown promising results as a potential anti-cancer agent due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. In neuroscience, 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has been studied for its potential as a neuroprotective agent and for its ability to improve cognitive function. In drug discovery, 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.

properties

IUPAC Name

1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-9-4-5-12(18-9)11(16)8-15-13(17)14-7-10-3-2-6-19-10/h2-6,11,16H,7-8H2,1H3,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQZPMIBTKXILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)NCC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

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